molecular formula C18H19N3O3S B2534868 1-(2-(4-Ethylphenoxy)acetyl)-4-benzoylthiosemicarbazide CAS No. 648860-89-3

1-(2-(4-Ethylphenoxy)acetyl)-4-benzoylthiosemicarbazide

Cat. No.: B2534868
CAS No.: 648860-89-3
M. Wt: 357.43
InChI Key: XJTQCJJNZUVHPG-UHFFFAOYSA-N
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Description

1-(2-(4-Ethylphenoxy)acetyl)-4-benzoylthiosemicarbazide is a synthetic organic compound that belongs to the class of thiosemicarbazides Thiosemicarbazides are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(4-Ethylphenoxy)acetyl)-4-benzoylthiosemicarbazide typically involves a multi-step process:

    Formation of 4-Ethylphenoxyacetic Acid: This can be achieved by reacting 4-ethylphenol with chloroacetic acid in the presence of a base such as sodium hydroxide.

    Acylation: The 4-ethylphenoxyacetic acid is then acylated with benzoyl chloride to form the corresponding benzoyl derivative.

    Thiosemicarbazide Formation: The benzoyl derivative is reacted with thiosemicarbazide under acidic conditions to yield this compound.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(2-(4-Ethylphenoxy)acetyl)-4-benzoylthiosemicarbazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiosemicarbazide moiety to corresponding amines.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly employed.

Major Products:

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Amines.

    Substitution Products: Halogenated or nitrated derivatives.

Scientific Research Applications

1-(2-(4-Ethylphenoxy)acetyl)-4-benzoylthiosemicarbazide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial and antiviral properties.

    Medicine: Explored for its anticancer activity and potential as a therapeutic agent.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(2-(4-Ethylphenoxy)acetyl)-4-benzoylthiosemicarbazide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes or receptors involved in cell proliferation and survival.

    Pathways Involved: It can interfere with signaling pathways that regulate cell growth, leading to apoptosis (programmed cell death) in cancer cells.

Comparison with Similar Compounds

  • 1-(2-(4-Ethylphenoxy)acetyl)-4-cyclohexylthiosemicarbazide
  • 1-(2-(4-Ethylphenoxy)acetyl)-4-methylthiosemicarbazide

Comparison:

  • Structural Differences: The primary difference lies in the substituents on the thiosemicarbazide moiety.
  • Biological Activity: These structural variations can lead to differences in biological activity, such as potency and selectivity towards specific targets.
  • Uniqueness: 1-(2-(4-Ethylphenoxy)acetyl)-4-benzoylthiosemicarbazide is unique due to its specific combination of phenoxy and benzoyl groups, which may confer distinct pharmacological properties.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-[[[2-(4-ethylphenoxy)acetyl]amino]carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3S/c1-2-13-8-10-15(11-9-13)24-12-16(22)20-21-18(25)19-17(23)14-6-4-3-5-7-14/h3-11H,2,12H2,1H3,(H,20,22)(H2,19,21,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJTQCJJNZUVHPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCC(=O)NNC(=S)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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